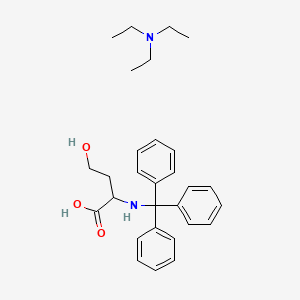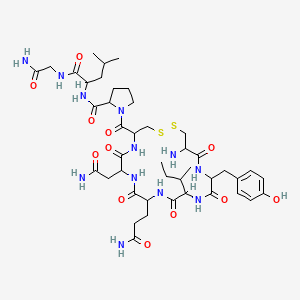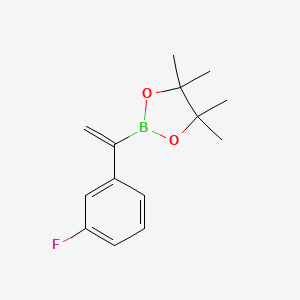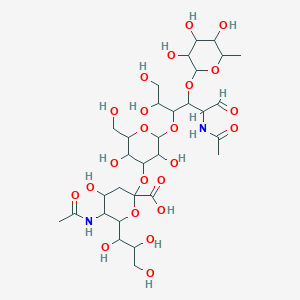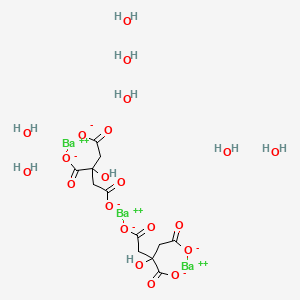
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-hydroxy(1,2,3-13C3)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-hydroxy(1,2,3-13C3)propanoic acid is a compound of significant interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of propanoic acid, featuring isotopic substitutions that make it valuable for research in areas such as metabolic studies, tracer experiments, and mechanistic investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl-2,3,3-trideuterio-3-hydroxy(1,2,3-13C3)propanoic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of isotopically labeled starting materials, such as (15N)-ammonia, deuterated water (D2O), and (13C)-labeled carbon sources. These starting materials undergo a series of reactions, including amination, deuteration, and carboxylation, under controlled conditions to ensure the incorporation of the isotopes at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-hydroxy(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carboxyl group produces a primary alcohol.
Scientific Research Applications
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-hydroxy(1,2,3-13C3)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to track the movement of atoms and elucidate reaction pathways.
Biology: Employed in metabolic studies to investigate the incorporation and transformation of isotopes in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, where isotopic labeling provides insights into the structure and function of complex systems.
Mechanism of Action
The mechanism of action of (2S)-2-(15N)azanyl-2,3,3-trideuterio-3-hydroxy(1,2,3-13C3)propanoic acid involves its interaction with specific molecular targets and pathways. The isotopic labels allow for precise tracking of the compound within biological systems, providing detailed information on its metabolic fate and interactions. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-hydroxypropanoic acid: A non-labeled analog used in similar research applications.
(2S)-2-(15N)azanyl-3-hydroxypropanoic acid: A compound with only nitrogen isotopic labeling.
(2S)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid: A compound with only deuterium isotopic labeling.
Uniqueness
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-hydroxy(1,2,3-13C3)propanoic acid is unique due to its multiple isotopic labels, which provide a higher level of detail in tracing studies compared to compounds with single isotopic labels. This makes it particularly valuable in complex mechanistic and metabolic studies where multiple pathways and interactions need to be elucidated simultaneously.
Properties
Molecular Formula |
C3H7NO3 |
|---|---|
Molecular Weight |
112.083 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-hydroxy(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1 |
InChI Key |
MTCFGRXMJLQNBG-UXVMDEDXSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])O)[15NH2] |
Canonical SMILES |
C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15088631.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)
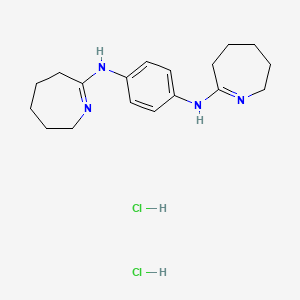
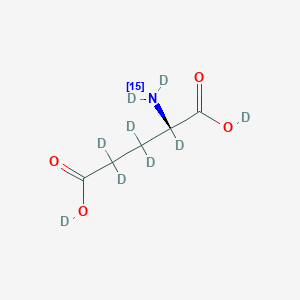

![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)
![(3a,7aR)-1,3-Dimethyl-N-[(1S)-1-phenylethyl]octahydro-1H-1,3,2-benzodiazaphosphol-2-amine 2-oxide](/img/structure/B15088678.png)
